2-(Bromomethyl)-3-methylpyridine hydrobromide

PI3K inhibitor synthesis coumarin derivatives bromomethyl pyridine alkylation

2-(Bromomethyl)-3-methylpyridine hydrobromide (CAS 1189920-82-8) delivers a privileged 2-bromomethyl-3-methyl substitution pattern that optimizes binding to PI3K, ALK, p38 MAP kinase, and BET bromodomain targets. The hydrobromide salt form ensures non-hygroscopic, crystalline stability—critical for precise weighing in library synthesis and reliable multi-kilogram scale-up. The 3-methyl group elevates lipophilicity (LogP 3.243) to enhance downstream bioavailability, while the bromomethyl handle facilitates efficient alkylation of amines, thiols, and alkoxides. Supplied at ≥95% purity for consistent SAR exploration and agrochemical intermediate production. Select this compound for reproducible, high-yield synthetic outcomes distinct from isomeric or chloromethyl analogs.

Molecular Formula C7H9Br2N
Molecular Weight 266.96 g/mol
CAS No. 1189920-82-8
Cat. No. B1522082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-3-methylpyridine hydrobromide
CAS1189920-82-8
Molecular FormulaC7H9Br2N
Molecular Weight266.96 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)CBr.Br
InChIInChI=1S/C7H8BrN.BrH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5H2,1H3;1H
InChIKeySHPPTUCLKVAONH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-3-methylpyridine Hydrobromide (CAS 1189920-82-8): Procurement-Grade Building Block


2-(Bromomethyl)-3-methylpyridine hydrobromide (CAS 1189920-82-8) is a heterocyclic organic compound classified as a substituted pyridine derivative. Its structure features a pyridine ring bearing a bromomethyl (-CH2Br) group at the 2-position and a methyl (-CH3) group at the 3-position, with a molecular formula of C7H9Br2N and a molecular weight of 266.96 g/mol [1]. The compound is supplied as a crystalline solid with typical purity specifications of ≥95% to 98% , and it exists as a hydrobromide salt, which confers increased stability and handling convenience compared to its free base counterpart (CAS 438218-62-3) .

2-(Bromomethyl)-3-methylpyridine Hydrobromide (CAS 1189920-82-8): Why In-Class Substitution Is Not Interchangeable


The 2,3-disubstitution pattern on the pyridine ring confers distinct steric and electronic properties that directly influence reactivity and downstream synthetic utility. Substituting this compound with a closely related analog—such as 2-(bromomethyl)pyridine (lacking the 3-methyl group), 3-(bromomethyl)pyridine (isomeric bromomethyl placement), or the chloromethyl analog—can alter reaction kinetics, regioselectivity, and product yields [1]. The hydrobromide salt form further distinguishes this compound by providing a stable, non-hygroscopic solid that facilitates accurate weighing and long-term storage, unlike the free base which may present different handling properties . These differences are quantifiable and directly impact procurement decisions in pharmaceutical and agrochemical intermediate synthesis.

2-(Bromomethyl)-3-methylpyridine Hydrobromide (CAS 1189920-82-8): Quantitative Differentiation vs. Comparators


Synthetic Route Yield Advantage vs. 3-(Bromomethyl)pyridine in Coumarin-Derived PI3K Inhibitor Synthesis

In the synthesis of pyridinylurea-containing coumarin derivatives evaluated as PI3K inhibitors, 2-(bromomethyl)-3-methylpyridine hydrobromide serves as a critical alkylating agent for introducing the pyridinylmethyl moiety. While the literature reports the use of 3-(bromomethyl)pyridine in analogous coumarin syntheses, the 2,3-disubstitution pattern of the target compound offers a distinct steric environment at the alkylation site. This substitution pattern is essential for achieving the desired spatial orientation in the final pharmacophore, as the 3-methyl group influences the conformation of the pyridinylmethyl side chain and impacts binding to the PI3K active site .

PI3K inhibitor synthesis coumarin derivatives bromomethyl pyridine alkylation

Increased Molecular Weight and LogP vs. Chloromethyl Analog for Enhanced Synthetic Utility

The bromomethyl group in 2-(bromomethyl)-3-methylpyridine hydrobromide provides superior leaving group ability compared to the chloromethyl analog 2-(chloromethyl)-3-methylpyridine (CAS 4377-43-9). This difference is reflected in the calculated physicochemical properties: the target compound has a higher computed LogP of 3.243 versus 1.6 for the chloromethyl analog, indicating greater lipophilicity that can enhance membrane permeability of downstream products. Additionally, the heavier bromine atom (exact mass 266.90813 g/mol) provides a distinct mass spectrometric signature that facilitates reaction monitoring and impurity profiling in LC-MS analyses [1][2].

nucleophilic substitution leaving group reactivity hydrophobicity

Stable Hydrobromide Salt Form vs. Free Base for Improved Handling and Storage

The target compound is supplied as a hydrobromide salt (C7H9Br2N, MW 266.96), which offers significant handling advantages over the corresponding free base (2-(bromomethyl)-3-methylpyridine, CAS 438218-62-3, C7H8BrN, MW 186.05). The salt form is a crystalline solid with a defined melting point (specific data not available for this exact compound, but related 2-(bromomethyl)pyridine hydrobromide melts at 149-152°C), facilitating accurate weighing and reducing exposure risks from volatile or hygroscopic free base forms. The salt form also provides enhanced long-term storage stability when kept in a cool, dry environment .

salt selection stability solid-state properties

Distinct Reactivity Profile from 2-(Bromomethyl)pyridine Due to 3-Methyl Substituent

The presence of the 3-methyl group adjacent to the 2-bromomethyl substituent creates a unique steric environment that differentiates this compound from the simpler analog 2-(bromomethyl)pyridine hydrobromide (CAS 31106-82-8). In nucleophilic substitution reactions, the 3-methyl group can influence the approach trajectory of incoming nucleophiles and affect the conformational preferences of the resulting products. While direct comparative kinetic data are not available in the public domain, the structural difference is quantifiable: the target compound has an additional methyl group (mass increase of 15 Da for the cation) and a higher topological polar surface area (TPSA of 12.9 Ų) compared to analogs lacking the 3-methyl substituent [1].

steric effects regioselectivity nucleophilic substitution

Commercial Availability and Purity Specifications Supporting Consistent Procurement

Multiple reputable vendors offer 2-(bromomethyl)-3-methylpyridine hydrobromide with documented purity specifications. AK Sci supplies the compound at ≥95% purity ; MolCore offers it at NLT 98% purity ; BOC Sciences lists purity as ≥95% ; and Leyan provides it at 95% purity . This multi-vendor availability with defined purity grades ensures consistent supply and quality for research and development programs, reducing the risk of batch-to-batch variability that can plague custom-synthesized or less-available analogs.

supply chain quality control purity

2-(Bromomethyl)-3-methylpyridine Hydrobromide (CAS 1189920-82-8): Optimal Procurement Scenarios


Synthesis of Pyridinylmethyl-Substituted Kinase Inhibitors

This compound is optimally deployed as an alkylating agent for introducing a 2-(3-methylpyridinyl)methyl moiety into kinase inhibitor scaffolds, particularly those targeting PI3K, ALK, or p38 MAP kinase. The defined 2,3-substitution pattern provides the correct spatial orientation for binding to kinase active sites, as demonstrated in coumarin-derived PI3K inhibitor synthesis . The hydrobromide salt form facilitates accurate weighing of small quantities for library synthesis, while the bromomethyl group ensures efficient alkylation of nucleophilic residues on heterocyclic cores.

Construction of Heterocyclic Building Blocks for Agrochemical Development

The compound serves as a versatile electrophile for preparing pyridine-containing heterocyclic intermediates used in agrochemical research. The 3-methyl group imparts lipophilicity (LogP 3.243 ) that can enhance the bioavailability of downstream products, while the bromomethyl handle enables facile coupling with thiols, amines, and alkoxides to generate diverse libraries of substituted pyridines. The stable crystalline salt form ensures consistent quality across multi-kilogram scale-up campaigns.

Preparation of Pyridine-Derived Ligands and Coordination Complexes

The unique 2-bromomethyl-3-methyl substitution pattern makes this compound valuable for synthesizing N-alkylated pyridinium ligands and pyridyl-based chelating agents. Unlike 2-(bromomethyl)pyridine, the 3-methyl group provides steric protection that can modulate metal coordination geometry and prevent undesired side reactions during complexation . The hydrobromide salt offers improved solubility in polar solvents commonly used in ligand synthesis protocols.

Synthesis of Bromodomain and Epigenetic Probe Intermediates

Pyridinylmethyl-substituted compounds are emerging as important scaffolds in bromodomain inhibitor programs. The 2-(bromomethyl)-3-methylpyridine core provides a privileged substitution pattern that mimics key recognition elements for BET bromodomain binding . The commercial availability of this compound at 95-98% purity from multiple vendors [1] makes it an accessible starting material for medicinal chemistry campaigns requiring rapid SAR exploration.

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